(4-Phenoxythiophen-2-yl)(phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O2S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(4-phenoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)16-11-15(12-20-16)19-14-9-5-2-6-10-14/h1-12,17-18H |
InChI Key |
CQUHFPVCUPSFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CS2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Phenoxythiophen 2 Yl Phenyl Methanol and Analogous Structures
Strategies for the Construction and Functionalization of the Thiophene (B33073) Core
The thiophene ring is a vital scaffold in pharmaceuticals and materials science. organic-chemistry.org Its synthesis and functionalization have been the subject of extensive research, leading to a diverse array of methodologies ranging from classical cyclization reactions to modern metal-catalyzed C-H activation techniques.
Foundational Cyclization and Annulation Approaches to Thiophenes
The construction of the thiophene ring from acyclic precursors remains a cornerstone of heterocyclic chemistry. Several named reactions provide reliable access to substituted thiophenes. Among the most prominent is the Gewald reaction , a multicomponent process that combines an α-methylene carbonyl compound, a cyano ester (or related active methylene (B1212753) compound), and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes. organic-chemistry.org Another classical method is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.
More recent developments in cyclization strategies include [4+1] annulation approaches. These methods construct the five-membered ring by combining a four-atom component with a single sulfur atom source. For instance, enaminothiones can undergo a [4+1] cycloaddition with trifluoromethyl N-tosylhydrazones to produce 2H-thiophenes. prepchem.com Similarly, cascade oxidative C-H annulation reactions, often catalyzed by rhodium, provide rapid access to complex fused thienoacenes by forming multiple carbon-carbon and carbon-heteroatom bonds in a single operation. organic-chemistry.org These foundational methods are crucial for creating the initial thiophene scaffold, which can then be further modified.
Recent Advances in Metal-Catalyzed Thiophene Synthesis
Transition metal catalysis has revolutionized thiophene synthesis, offering milder conditions, higher efficiency, and greater control over substitution patterns compared to traditional methods. google.comorganic-chemistry.org Palladium- and nickel-based catalytic systems are particularly prominent. libretexts.org Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing group is a powerful, atom-economical methodology for the regioselective synthesis of thiophenes from readily available acyclic precursors. google.comorganic-chemistry.org For example, 1-mercapto-3-yn-2-ols can be converted to the corresponding thiophenes using a PdI2 catalyst. organic-chemistry.org
These modern approaches often allow for the construction of the thiophene ring with a desired substitution pattern in a single, regiospecific step, frequently with high atom economy. google.com The choice of metal, ligand, and reaction conditions can be tailored to achieve specific isomers and tolerate a wide range of functional groups, making these methods highly versatile for building complex thiophene-based structures. libretexts.orgsigmaaldrich.com
Regioselective C-H Functionalization of Thiophene Rings
Direct functionalization of the thiophene ring's C-H bonds is a highly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving step economy. chemistryconnected.com The primary challenge lies in controlling the regioselectivity, as thiophene has multiple C-H bonds with differing reactivities. chemistryconnected.comresearchgate.net Palladium-catalyzed direct arylation has emerged as a powerful tool for this purpose, enabling the coupling of thiophenes with aryl halides to form C-C bonds at specific positions. chemistryconnected.comnih.gov The use of directing groups can be a crucial strategy to achieve functionalization at less reactive positions, such as C3 or C4. researchgate.net
Iridium-catalyzed C-H borylation has become a premier method for the selective functionalization of heteroarenes, including thiophenes. wikipedia.org This reaction installs a boronic ester group (e.g., a pinacol (B44631) boronate, Bpin) onto the thiophene ring, which serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). google.comrsc.orgdoubtnut.com The regioselectivity of the borylation is primarily governed by steric factors, with the catalyst favoring the least hindered C-H bond. wikipedia.org For many substituted thiophenes, this allows for highly predictable functionalization. google.comrsc.org The reaction is tolerant of numerous functional groups and can be performed under relatively mild conditions. doubtnut.com
| Thiophene Substrate | Iridium Catalyst System | Boron Source | Major Product(s) | Key Finding |
|---|---|---|---|---|
| 2-Substituted Thiophene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 2-Substituted-5-borylthiophene | Borylation occurs at the sterically most accessible C5 position. wikipedia.org |
| 3-Substituted Thiophene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Mixture of 2-boryl and 5-boryl products | Selectivity is influenced by the nature of the C3 substituent. google.com |
| 2,5-Disubstituted Thiophene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Borylation at C3/C4 positions | Demonstrates functionalization of the less reactive β-positions. rsc.orgdoubtnut.com |
| Thiophene | Ir(acac)(coe)₂ / dppe | H-Bpin | 2-Thiopheneboronic acid pinacol ester | High selectivity for the α-position in the parent heterocycle. bartleby.com |
Directly introducing alkyl or acyl groups onto the thiophene ring is fundamental for elaborating its structure. Classical Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, typically proceeds with high selectivity at the C2 position. wikipedia.org However, the instability of the thiophene ring under harsh acidic conditions can lead to side reactions. mdpi.com Milder catalysts, such as zinc halides, have been developed to improve yields and simplify procedures. wikipedia.org
Direct alkylation has traditionally been more challenging due to issues with polysubstitution and catalyst deactivation. mdpi.com Boron trifluoride has been employed as a catalyst for the alkylation of thiophene with olefins or alkyl halides. mdpi.com More recently, transition-metal-catalyzed methods, particularly those involving palladium, have enabled direct C-H alkylation and acylation under more controlled conditions, further expanding the synthetic toolkit for thiophene functionalization. chemistryconnected.com
Strategic Introduction and Derivatization of the Phenoxy Substituent
To construct the target molecule, (4-Phenoxythiophen-2-yl)(phenyl)methanol, two key fragments must be installed onto the thiophene core: the C4-phenoxy group and the C2-(phenyl)methanol group. The synthesis of the C-O bond for the phenoxy substituent is typically achieved via transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classical method that uses a copper catalyst, often at high temperatures, to couple an aryl halide with an alcohol or phenol (B47542). organic-chemistry.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern variations utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions and with a broader substrate scope. wikipedia.org
A more contemporary and often milder alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed method couples aryl halides or triflates with alcohols and phenols and has become a powerful tool for the synthesis of diaryl ethers. google.comrsc.org The reaction generally proceeds at lower temperatures than the Ullmann reaction and exhibits broad functional group tolerance, making it highly suitable for complex molecule synthesis. libretexts.orgrsc.org The choice between these methods often depends on the specific substrates and desired reaction conditions.
| Reaction | Catalyst System | Typical Substrates | General Conditions | Advantages |
|---|---|---|---|---|
| Ullmann Condensation | Cu(I) or Cu(II) salts, often with a ligand (e.g., phenanthroline, proline) | Aryl iodides/bromides + Phenols | High temperature, polar aprotic solvent (e.g., DMF, NMP) | Cost-effective metal catalyst, robust for certain substrates. wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Pd(0) or Pd(II) precatalyst with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) | Aryl chlorides/bromides/iodides/triflates + Phenols | Lower temperature, requires specific ligands and a strong base (e.g., NaOtBu) | Milder conditions, broader substrate scope, high functional group tolerance. google.comrsc.org |
The final installation of the (phenyl)methanol group at the C2 position is typically accomplished via the addition of a carbon nucleophile to a carbonyl compound. A highly effective strategy involves the reaction of a 2-thienyl organometallic reagent with benzaldehyde (B42025). chemistryconnected.com Specifically, a 4-phenoxy-2-halothiophene can be converted into its corresponding Grignard reagent (2-thienylmagnesium bromide derivative) or organolithium species. researchgate.net This nucleophile then adds to the electrophilic carbonyl carbon of benzaldehyde . nih.govwikipedia.org A subsequent acidic or aqueous workup protonates the resulting alkoxide to furnish the desired secondary alcohol, this compound. chemistryconnected.comgoogle.com This approach provides a direct and efficient route to the final product structure.
Synthesis of Phenoxythiophenes via Nucleophilic Aromatic Substitution
The formation of the phenoxythiophene core is effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction class is a cornerstone in the synthesis of aryl ethers, including those involving heterocyclic rings like thiophene. The general mechanism involves the attack of a nucleophile—in this case, a phenoxide—on an aromatic ring that is substituted with a suitable leaving group and activated by at least one electron-withdrawing group. libretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org
Nucleophilic Addition: The phenoxide ion attacks the carbon atom of the thiophene ring bearing the leaving group (e.g., a halide or a nitro group). This step disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the thiophene ring is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of this rate-determining step. libretexts.orgnih.gov
Elimination: The aromaticity of the thiophene ring is restored by the departure of the leaving group, resulting in the formation of the desired phenoxythiophene product. libretexts.org
For the synthesis of a 4-phenoxythiophene, a common precursor would be a 4-halothiophene, such as 4-bromothiophene or 4-chlorothiophene, activated by an electron-withdrawing group, often at the 2- or 5-position. Studies on nitrothiophenes have shown that a nitro group is a potent activator for SNAr reactions and can also serve as the leaving group. mdpi.comnih.gov The reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile from phenol, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to facilitate the reaction. mdpi.com
Transition-metal-free SNAr is a common approach, especially when the thiophene ring is sufficiently activated. mdpi.com However, copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) provide alternative and often milder routes to diaryl ethers, which can be applied to the synthesis of phenoxythiophenes, particularly when the thiophene ring lacks strong activation.
Considerations for ortho-, meta-, and para-Substitution Patterns of Phenoxy Groups
The electronic nature of substituents on the phenol ring significantly influences the nucleophilicity of the corresponding phenoxide ion, thereby affecting the rate and efficiency of the SNAr reaction. The position of these substituents—ortho, meta, or para—determines their electronic influence through inductive and resonance effects.
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups are electron-donating. youtube.com When placed at the ortho or para positions, they increase the electron density on the phenoxide oxygen through resonance and inductive effects. libretexts.orgquora.com This enhanced electron density makes the phenoxide a more potent nucleophile, accelerating the rate of the SNAr reaction. A meta-positioned EDG has a weaker, primarily inductive, activating effect.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electron-withdrawing. libretexts.orgmasterorganicchemistry.com When located at the ortho or para positions, they significantly decrease the electron density on the phenoxide oxygen via resonance, making it a weaker nucleophile and consequently slowing down the SNAr reaction. An EWG at the meta position also deactivates the nucleophile, but generally to a lesser extent as its influence is mainly inductive.
The following table summarizes the expected impact of various substituents on the phenoxide's nucleophilicity in the context of SNAr reactions.
| Substituent Type | Position | Electronic Effect | Impact on Phenoxide Nucleophilicity | Expected S |
| -OCH₃ (EDG) | ortho, para | +R, -I (Resonance dominates) | Increased | Faster |
| meta | -I | Slightly Decreased | Slower | |
| -NO₂ (EWG) | ortho, para | -R, -I (Resonance dominates) | Significantly Decreased | Much Slower |
| meta | -I | Decreased | Slower | |
| -Cl (Halogen) | ortho, para, meta | -I, +R (Inductive dominates) | Decreased | Slower |
| -CH₃ (EDG) | ortho, para | +I, Hyperconjugation | Increased | Faster |
| meta | +I | Slightly Increased | Slightly Faster |
Assembling the Phenylmethanol Unit
Once the 4-phenoxythiophene scaffold is in hand, the next critical phase is the construction of the (phenyl)methanol group at the C2 position of the thiophene ring.
Methodologies for Diarylmethanol Formation with Thiophene Integration
The formation of the diarylmethanol moiety is a classic transformation in organic synthesis. A highly effective and widely used method involves the addition of an organometallic reagent to an aldehyde. Two primary pathways are considered for this transformation:
Addition of a Phenyl Organometallic Reagent to a Thiophene-2-carboxaldehyde: This is arguably the more common approach. The synthesis begins with the preparation of 4-phenoxythiophene-2-carboxaldehyde. This intermediate can be synthesized by formylation of 4-phenoxythiophene using methods like the Vilsmeier-Haack reaction. wikipedia.org Subsequently, the aldehyde is treated with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. This approach has been successfully applied to synthesize analogous structures like benzo[b]thiophen-2-yl(phenyl)methanol (B180888) from benzaldehyde.
Addition of a Thienyl Organometallic Reagent to Benzaldehyde: An alternative route involves the metalation of the 4-phenoxythiophene at the C2 position, which is the most acidic site on the thiophene ring. Treatment with a strong base like n-butyllithium generates 2-lithio-4-phenoxythiophene. This potent nucleophile can then be reacted with benzaldehyde. A subsequent workup yields the final product. This strategy leverages the inherent reactivity of the thiophene ring to direct functionalization without requiring a pre-installed functional group.
Enantioselective Approaches to Chiral Methanol (B129727) Centers
The carbinol carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in medicinal chemistry. Several robust strategies exist for achieving high enantioselectivity. rsc.orgacs.org
Asymmetric Reduction of a Prochiral Ketone: This is one of the most reliable methods. It involves the synthesis of the corresponding prochiral ketone, (4-phenoxythiophen-2-yl)(phenyl)methanone, followed by its asymmetric reduction.
Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), are highly efficient and stereoselective catalysts for reducing ketones to alcohols. nih.govnih.gov These biocatalytic reductions often proceed with excellent yields and near-perfect enantiomeric excess (>99% ee) under mild, environmentally friendly conditions. mdpi.com A wide range of commercially available KREDs can be screened to find an enzyme that provides the desired (R)- or (S)-alcohol.
Chemical Catalysis: Chiral chemical catalysts are also widely used. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a classic method. wikipedia.org Transition metal-catalyzed asymmetric hydrogenation (e.g., using Noyori's ruthenium-BINAP catalysts) or asymmetric transfer hydrogenation are also powerful techniques for this transformation. wikipedia.org
Asymmetric Arylation of an Aldehyde: This approach introduces the stereocenter during the C-C bond formation. It involves the addition of a phenyl organometallic reagent (e.g., diphenylzinc (B92339) or a phenylboronic acid derivative) to 4-phenoxythiophene-2-carboxaldehyde in the presence of a catalytic amount of a chiral ligand, such as a chiral amino alcohol or diamine. acs.orgnih.gov This method directly generates the chiral alcohol with high enantioselectivity. nih.govntnu.edu.tw
Directed Hydroxymethylation and Phenylation Reactions
Regioselectivity in the functionalization of the thiophene ring is key. While the phenylmethanol group is at the C2 position, other positions might be targeted for creating analogues. The inherent electronic properties of the thiophene ring strongly direct reactions. The sulfur atom directs electrophilic substitution to the C2 and C5 positions and also facilitates deprotonation (metalation) at these alpha positions.
Directed Hydroxymethylation: To introduce a hydroxymethyl group (-CH₂OH) specifically at the C2 position, one can perform a directed ortho-metalation (DoM), although in the case of thiophene, this is more accurately described as alpha-metalation. Treatment of 4-phenoxythiophene with n-butyllithium selectively removes the proton at C2. Quenching the resulting 2-lithiothiophene species with formaldehyde (B43269) (H₂CO) introduces the hydroxymethyl group. This provides a route to (4-phenoxythiophen-2-yl)methanol, an analogue of the target compound.
Directed Phenylation: The same 2-lithiothiophene intermediate can be used for direct phenylation. Reaction with a suitable electrophilic phenyl source, such as a phenyl halide in the presence of a palladium catalyst (in a Negishi-type coupling), could install the phenyl group. However, the more direct route to the final product involves the aldehyde as described in 2.3.1. Suzuki-Miyaura cross-coupling reactions are also a powerful tool for arylating thiophenes, typically starting from a halothiophene and coupling it with a phenylboronic acid. nih.gov
Convergent and Divergent Synthetic Pathways for this compound
Pathway Example:
Fragment A Synthesis: Prepare 4-bromo-2-formylthiophene.
Fragment B Synthesis: Prepare a suitable phenoxide.
Fragment Coupling 1: Combine Fragment A and B via SNAr to form 4-phenoxythiophene-2-carboxaldehyde.
Final Step: React the resulting aldehyde with phenylmagnesium bromide to yield the final product. This approach builds complexity in parallel, and any low-yielding step early in the synthesis of one fragment does not compromise the entire synthetic sequence. wikipedia.org
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. ontosight.aiwikipedia.org This is highly valuable for medicinal chemistry and materials science for exploring structure-activity relationships. rsc.org
Pathway Example:
Common Intermediate: Synthesize 4-bromothiophene-2-carboxaldehyde.
Diversification Point 1 (Nucleophile): React the intermediate with a library of different phenols (or other nucleophiles like amines or thiols) to generate a range of 4-substituted thiophene-2-carboxaldehydes.
Diversification Point 2 (Organometallic): React each of the resulting aldehydes with a library of different aryl or alkyl Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium bromide, etc.) to produce a diverse set of substituted (thiophen-2-yl)methanols, including the target compound.
This divergent strategy allows for the rapid generation of numerous analogues from a single, readily accessible starting material. wikipedia.org
Computational Chemistry and Theoretical Investigations of 4 Phenoxythiophen 2 Yl Phenyl Methanol
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For thiophene-based systems, these studies reveal how the arrangement of atoms and electrons dictates the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for calculating ground-state properties such as molecular geometry, electronic configuration, and energies. mdpi.compku.edu.cn For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are employed to optimize the molecular structure and predict its stability. rsc.orgbhu.ac.inresearchgate.net
Table 1: Example DFT-Calculated Properties for a Thiophene Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1285.4 Hartree | Indicates the stability of the optimized geometry. |
| Dipole Moment | 4.87 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. bhu.ac.in |
| Mulliken Atomic Charges | C1: -0.21, O1: -0.55 | Predicts partial charges on atoms, helping to identify reactive sites. bhu.ac.in |
Note: The data in this table is illustrative for a generic thiophene derivative and not specific to (4-Phenoxythiophen-2-yl)(phenyl)methanol.
Beyond DFT, other quantum mechanical methods are applied to study thiophene-based molecules. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. chemmethod.comajchem-a.com While computationally intensive, they offer high accuracy for smaller systems and serve as a benchmark for other methods.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. Although less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic structure and properties. These methods are particularly useful for initial screenings of large libraries of compounds before committing to more computationally expensive calculations.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding and predicting the chemical reactivity of a molecule. bhu.ac.inmalayajournal.org
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It provides a visual representation of the charge distribution.
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen or sulfur. bhu.ac.inmalayajournal.org
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. bhu.ac.in
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. malayajournal.org
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.
LUMO : Represents the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited. rsc.orgmalayajournal.org
For thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring system, while the LUMO distribution depends on the nature and position of substituents. The HOMO-LUMO gap can be determined experimentally via cyclic voltammetry and often corresponds well with values calculated by DFT methods. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Data for Thiophene Derivatives
| Parameter | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO Energy | -5.28 | Electron-donating capability |
| LUMO Energy | -1.27 | Electron-accepting capability |
Note: The data in this table is based on a representative substituted imidazole (B134444) compound and serves as an example of FMO analysis. malayajournal.org
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving thiophene derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.
DFT calculations can be used to model the entire reaction pathway, for example, in cycloaddition reactions involving thiophene analogues. researchgate.net These studies help in understanding the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. The pathway with the lowest activation energy barrier is generally the most favored.
For instance, computational studies on the metabolism of thiophene-containing drugs have explored the formation of reactive metabolites like thiophene S-oxides and epoxides, which are generated via cytochrome P450-dependent pathways. acs.org Understanding the transition states and intermediates in these bioactivation pathways is critical for predicting potential toxicity. Theoretical models can shed light on the stability of these transient species and the factors that influence their formation. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Correlations for Thiophene Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. elsevierpure.com These models are extensively used in drug design and materials science to predict the properties of new, unsynthesized molecules. nih.govnih.gov
For thiophene derivatives, QSAR models have been developed to predict various activities, including their efficacy as enzyme inhibitors or their potential toxicity. nih.govresearchgate.netresearchgate.net The process involves:
Descriptor Calculation : A set of numerical values, or "descriptors," are calculated for each molecule in a training set. These can describe steric, electronic, or hydrophobic properties.
Model Building : Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or multivariate linear regression, are used to build a mathematical equation linking the descriptors to the observed activity. nih.govresearchgate.net
Model Validation : The predictive power of the model is tested using an external set of compounds (test set). Statistical metrics like the correlation coefficient (R²) and cross-validation coefficient (q²) are used to assess the model's quality. nih.gov
A successful QSAR model can identify the key structural features responsible for a compound's activity. For example, a study on thiophene derivatives as tubulin inhibitors established a 3D-QSAR model with high statistical quality (R² = 0.949, q² = 0.743), which was then used to design new compounds with potentially higher activity. nih.gov Similarly, models have been built to predict the genotoxicity of thiophene derivatives using descriptors selected by linear discriminant analysis. researchgate.net
Table 3: Common Descriptors Used in QSAR Studies of Thiophene Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Topological | Wiener Index | Connectivity and branching of the molecular graph. |
| Quantum Chemical | Atomic Charges | Distribution of electrons, sites for interaction. |
| 3D Field-Based | CoMFA Steric/Electrostatic Fields | 3D shape and electronic properties. |
Advanced Synthetic Methodologies and Process Optimization in Thiophene Based Chemistry
Catalytic Systems for C-C and C-Heteroatom Bond Formations
The construction of the (4-Phenoxythiophen-2-yl)(phenyl)methanol scaffold involves the precise formation of both carbon-carbon (C-C) and carbon-heteroatom (C-O) bonds on the thiophene (B33073) ring. Transition metal-catalyzed cross-coupling reactions are indispensable tools for achieving these transformations with high efficiency and selectivity. rsc.orgnih.gov
Palladium and nickel-based catalysts are most commonly employed for these coupling reactions. rsc.org Methodologies such as Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Kumada-Corriu (using Grignard reagents) are powerful strategies for creating C-C bonds, such as attaching the phenyl group to the thiophene core. rsc.orgnih.gov The Suzuki reaction is particularly favored due to its mild reaction conditions and compatibility with a wide array of functional groups. nih.gov For instance, a palladium complex can catalyze the C-C bond formation between a bromo-thiophene derivative and a thiophene boronic acid. nih.gov Direct C-H arylation, another significant advancement, allows for the coupling of aryl halides with thiophenes without the need for pre-functionalization, offering a more atom-economical route. organic-chemistry.org
The formation of the C-O ether linkage (phenoxy group) falls under C-heteroatom bond formation. Catalytic cycles for these reactions typically involve the oxidative addition of a transition metal to an aryl halide, followed by reaction with an alcohol in the presence of a base, and concluding with reductive elimination to form the desired ether product. nih.gov Copper-catalyzed Ullmann-type reactions have historically been used for C-O bond construction, and modern advancements have expanded the scope and efficiency of these transformations. nih.gov Iron-catalyzed systems have also emerged as a cost-effective and environmentally benign alternative for coupling alkyl halides with various nucleophiles, including thiols and alcohols, to form C-S and C-O bonds. nih.gov
Table 1: Comparison of Common Catalytic Cross-Coupling Reactions for Thiophene Functionalization
| Coupling Reaction | Catalyst System (Typical) | Nucleophile | Key Advantages | Potential Limitations |
| Suzuki-Miyaura | Pd complexes (e.g., Pd(PPh₃)₄), Base | Organoboron compounds | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov | Deboronation of electron-rich heteroaromatics can be a side reaction. nih.gov |
| Stille | Pd complexes | Organotin compounds | Tolerant of many functional groups. nih.gov | Toxicity and stoichiometric waste of organotin reagents. nih.gov |
| Kumada-Corriu | Ni or Pd complexes | Grignard reagents (Organomagnesium) | High reactivity, good yields. nih.gov | Limited functional group compatibility due to the high reactivity of the Grignard reagent. nih.gov |
| Ullmann Condensation | Cu complexes | Alcohols, Amines | Effective for C-O and C-N bond formation. nih.gov | Often requires high temperatures and stoichiometric copper. |
| Direct C-H Arylation | Pd complexes (e.g., Pd(OAc)₂) | Arene C-H bond | High atom economy, avoids pre-functionalization. mdpi.com | Control of regioselectivity can be challenging. mdpi.com |
One-Pot and Cascade Reaction Strategies for Thiophene Synthesis
To enhance synthetic efficiency and reduce waste, one-pot and cascade (or tandem) reactions have become powerful strategies for assembling complex molecules like substituted thiophenes from simpler precursors in a single operation. acs.orgacs.org These methods avoid the need for isolating and purifying intermediates, saving time, solvents, and reagents. acs.org
A one-pot, three-component synthesis can be employed to generate highly functionalized thiophenes by combining, for example, an active methylene (B1212753) ketone, a dithioester, and an alkylating agent. acs.org The sequence involves a base-mediated condensation, S-alkylation, and an intramolecular cyclization to afford the thiophene ring in excellent yields. acs.org Another approach involves a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction, which can be further functionalized in situ with electrophiles like aldehydes to install moieties such as the hydroxymethyl group. acs.org
Cascade reactions involve a series of intramolecular transformations triggered by a single event. For instance, a copper-catalytic system can assemble methyl aromatic ketoxime acetates, aromatic aldehydes, and elemental sulfur through a cascade bis-heteroannulation to create fused thiophene systems. acs.org The Fiesselmann thiophene synthesis and the Gewald aminothiophene synthesis are classic examples of multicomponent reactions that provide access to diversely substituted thiophenes. derpharmachemica.com The Gewald reaction, in particular, is a versatile method that involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to produce 2-aminothiophenes. rsc.orgpharmaguideline.com
Table 2: Overview of Selected One-Pot/Cascade Strategies for Thiophene Synthesis
| Strategy Name | Key Reactants | Key Features | Resulting Thiophene Type |
| Gewald Reaction | Ketone, α-activated acetonitrile (B52724), elemental sulfur, base. rsc.org | Multicomponent reaction, widely used for 2-aminothiophenes. derpharmachemica.compolimi.it | 2-Aminothiophenes. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent). pharmaguideline.comwikipedia.org | Classic cyclization method. | Substituted thiophenes. |
| [3+2] Annulation | Pyran-2-one-3-carbonitriles, methyl thioglycolate. rsc.org | A multicomponent protocol leading to tetrasubstituted thiophenes in excellent yields. rsc.org | Tetrasubstituted thiophenes. |
| Tandem C-S Coupling/ Heteroannulation | Bromoenynes, hydrogen sulfide (B99878) surrogate, Pd catalyst. acs.org | Efficient one-pot procedure for substituted thiophenes and benzo[b]thiophenes. acs.org | Highly substituted thiophenes. |
| Cascade Bis-Heteroannulation | Ketoxime acetates, aldehydes, elemental sulfur, Cu catalyst. acs.org | Transforms simple starting materials into complex fused thiophene systems in one pot. acs.org | Fused polycyclic thiophenes. |
Microwave-Assisted and Flow Chemistry Approaches
Modern process technologies such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, enhanced safety, and greater scalability.
Microwave irradiation has been successfully applied to accelerate various reactions in thiophene synthesis. researchgate.net For example, solvent-free, microwave-assisted Suzuki cross-coupling reactions have been used to prepare thiophene oligomers rapidly and efficiently. acs.orgnih.gov In one study, a quaterthiophene was obtained in just 6 minutes, and a quinquethiophene was synthesized in 11 minutes, showcasing a significant rate enhancement compared to conventional heating methods. acs.orgresearchgate.net This rapid heating allows for quick optimization of reaction conditions such as temperature, catalyst, and base. nih.gov
Flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters like temperature, pressure, and residence time. uc.pt This methodology is particularly advantageous for hazardous reactions, improving safety and enabling transformations that are difficult to control in batch. lianhe-aigen.com The modular nature of flow systems allows for multi-step sequences, where intermediates are generated and immediately used in a subsequent step without isolation, a concept known as "reaction telescoping". uc.pt This approach is highly efficient and can be scaled up by extending the operation time or by using parallel reactors. uc.pt The synthesis of heterocyclic compounds, including thiophene derivatives, can be streamlined using sequential flow processes, enhancing productivity and sustainability. uc.ptlianhe-aigen.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Thiophene Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of Microwave |
| Suzuki Coupling for Quaterthiophene | Several hours | 6 minutes acs.org | Drastic reduction in reaction time. |
| Suzuki Coupling for Quinquethiophene | Several hours | 11 minutes researchgate.net | Rapid synthesis and optimization. nih.gov |
| Gewald Reaction for 2-Aminothiophenes | Hours to days | Several minutes researchgate.net | Higher yields and reduced use of organic solvents. researchgate.net |
Solvent Effects and Reaction Medium Engineering
The choice of solvent or reaction medium is a critical parameter that can profoundly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and selectivity. In thiophene synthesis, solvents such as methanol (B129727), acetonitrile, dimethylformamide (DMF), and toluene (B28343) are commonly used. rsc.orgmdpi.com
For instance, in the iodocyclization of 1-mercapto-3-yn-2-ols to form 3-iodothiophenes, acetonitrile (MeCN) was found to be an effective solvent. organic-chemistry.org The synthesis of multifunctionalized thiophenes via metal-catalyzed cyclization has been successfully performed in various media, including dipolar aprotic solvents like N,N-dimethylacetamide (DMA) and dimethylsulfoxide (DMSO), as well as protic solvents like methanol (MeOH). mdpi.com
Reaction medium engineering aims to optimize reactions by moving beyond conventional solvents. A significant trend is the adoption of "green" solvent alternatives to minimize environmental impact. Ionic liquids (ILs) and deep eutectic solvents (DES) have emerged as promising media for thiophene synthesis. rsc.org These solvents offer benefits such as low volatility, high thermal stability, and the potential for catalyst and solvent recycling. rsc.orgmdpi.com For example, the palladium-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols can be performed in the ionic liquid BmimBF₄, which allows for the recycling of the catalyst. organic-chemistry.org Furthermore, solvent-free approaches, often combined with microwave assistance, represent an even more environmentally friendly methodology by eliminating solvent use entirely. acs.orgnih.gov
Utility of 4 Phenoxythiophen 2 Yl Phenyl Methanol As a Versatile Chemical Building Block
Applications in the Synthesis of Complex Organic Molecules
The structural framework of (4-Phenoxythiophen-2-yl)(phenyl)methanol is a key feature that allows it to serve as a precursor or intermediate in the synthesis of more complex molecular architectures. Thiophene-based structures are integral to medicinal chemistry and are found in numerous pharmacologically active compounds. nih.gov The synthesis of thiophene (B33073) derivatives can be achieved through various established methods, including Paal-Knorr synthesis, Gewald reactions, and multicomponent reactions (MCRs), which allow for the construction of the thiophene ring with diverse substitution patterns. nih.gov
Chiral aryl heteroaryl methanols, a class to which this compound belongs, are recognized as important precursors for synthesizing pharmaceutically significant molecules. researchgate.net For instance, related chiral carbinols like (S)-(4-chlorophenyl)(phenyl)methanol are precursors to drugs such as L-cloperastine and carbinoxamine. researchgate.net The synthesis of such complex molecules often leverages the reactivity of the alcohol group and the ability to further modify the aromatic and heterocyclic rings. The use of versatile building blocks like 1-hydroxymethyl-4-phenylsulfonylbutadiene to create functionalized five-membered heterocycles showcases a strategic approach where a single precursor leads to diverse structures, a principle applicable to the use of this compound. nih.gov
Role in Advanced Materials Development
Thiophene-based materials have become a cornerstone of a highly interdisciplinary research field, valued for their semiconductor and fluorescent properties. researchgate.net These characteristics make them suitable for a wide array of applications in electronics and optoelectronics. bohrium.com
Organic Semiconductors and Optoelectronics: The conjugated π-system inherent in the thiophene ring is fundamental to its electronic properties. researchgate.net This feature is widely exploited in the development of organic semiconductors used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nbinno.com Phenyl and phenylthienyl derivatives, structurally related to this compound, have been synthesized and characterized as organic semiconductors, demonstrating p-channel characteristics in OTFTs. nih.gov The ability to functionalize thiophene derivatives allows for the fine-tuning of electronic band gaps and charge transport characteristics, which is critical for optimizing device performance. nbinno.com The introduction of electron donor and acceptor groups to oligothiophenes, for example, can reduce band gaps and lead to outstanding photovoltaic properties. mdpi.com
Covalent Organic Frameworks (COFs): Thiophene units are also integrated into the skeletons of Covalent Organic Frameworks (COFs) to enhance properties like photocatalytic activity. researchgate.net COFs are crystalline porous materials with potential applications in gas storage, catalysis, and optoelectronics. The defined structure of thiophene-based building blocks contributes to the creation of ordered porous networks.
| Material Type | Key Thiophene Property | Example Application | Relevant Finding |
|---|---|---|---|
| Organic Semiconductors | π-conjugated system | Organic Thin-Film Transistors (OTFTs) | Phenylthienyl derivatives show p-channel characteristics with carrier mobility up to 1.7 x 10⁻⁵ cm²/Vs. nih.gov |
| Optoelectronic Devices | Tunable electronic band gap | Organic Light-Emitting Diodes (OLEDs) | Functionalization of the thiophene scaffold allows for fine-tuning of electronic properties for optimized performance. nbinno.com |
| Covalent Organic Frameworks (COFs) | Rigid, planar structure | Photocatalysis | Incorporating thiophene units into COF skeletons can enhance photocatalytic activity. researchgate.net |
Precursor for Further Derivatization and Functionalization
The chemical structure of this compound offers multiple sites for derivatization, making it a highly adaptable precursor for creating a library of new compounds. Derivatization is a common strategy to modify a molecule's functionality to enhance its properties for specific applications, such as improving volatility for gas chromatography or altering biological activity. researchgate.netresearchgate.net
The most prominent site for derivatization is the secondary hydroxyl (-OH) group. This functional group can readily undergo a variety of chemical transformations:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Oxidation: Conversion of the secondary alcohol to a ketone, yielding (4-phenoxythiophen-2-yl)(phenyl)methanone.
Substitution: The hydroxyl group can be replaced with other functional groups, such as halides, through nucleophilic substitution reactions.
Beyond the alcohol moiety, the thiophene and phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups such as nitro, halogen, or acyl groups. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov This allows for selective functionalization, further expanding the range of possible derivatives. Reagents targeting hydroxyl groups for derivatization include isonicotinoyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.gov
Ligand Design and Coordination Chemistry Involving Thiophene Scaffolds
The thiophene nucleus is a valuable scaffold in ligand design due to its ability to coordinate with metal ions. espublisher.com The sulfur atom within the thiophene ring and the delocalized π-electron system can both participate in metal binding, leading to various coordination modes. bohrium.comresearchgate.net This versatility has led to the development of thiophene-based ligands for applications ranging from catalysis to materials science and bio-inorganic chemistry.
Thiophene derivatives can act as ligands in several ways:
Through the Sulfur Atom: The lone pairs on the sulfur atom can coordinate directly to a metal center, forming η1(S) complexes. researchgate.net
Through the π-System: The aromatic π-system of the thiophene ring can coordinate to a metal in an η2, η4, or η5 fashion. researchgate.net
Through Pendant Functional Groups: Functional groups attached to the thiophene ring, such as the hydroxyl group in this compound or other deliberately introduced donor atoms (N, O, P), can chelate metal ions. For example, thiophene-derived Schiff bases can act as tridentate ligands, binding through an azomethine nitrogen, a deprotonated amine, and the thiophene sulfur atom. nih.gov
The coordination of thiophene-based ligands to transition metals like copper, zinc, cobalt, and nickel has been extensively studied. nih.govnih.gov Such complexes have shown potential as therapeutic agents and are of interest for their self-assembly properties. nih.gov Recently, thiophene derivatives have also been employed as ligands to passivate surface defects on perovskite nanocrystals, significantly enhancing their photoluminescence and stability for lighting applications. frontiersin.org The design of thiophene-fused nickel dithiolene complexes has also provided a scaffold for creating highly delocalized π-electron systems with semiconducting and magnetic properties. acs.org
Emerging Research Frontiers in the Chemistry of 4 Phenoxythiophen 2 Yl Phenyl Methanol
Development of Novel and Sustainable Synthetic Protocols
The synthesis of (4-Phenoxythiophen-2-yl)(phenyl)methanol and its derivatives is a key area of research, with a growing emphasis on efficiency and sustainability. Traditional multi-step syntheses are giving way to more streamlined and environmentally benign methodologies.
Novel Synthetic Approaches: Modern synthetic strategies focus on convergent pathways that build the molecule from key fragments. One promising route involves the palladium-catalyzed cross-coupling of a functionalized thiophene (B33073), such as 4-bromothiophene-2-carbaldehyde, with phenol (B47542) to form the phenoxythiophene core. The subsequent addition of a phenyl group via a Grignard reaction or similar organometallic addition to the aldehyde functionality yields the final secondary alcohol. mdpi.comgoogle.com This approach allows for modularity, enabling the synthesis of a diverse library of analogues by varying the boronic acid and the organometallic reagent.
Sustainable and Green Chemistry Protocols: In line with the principles of green chemistry, recent efforts are directed towards minimizing waste and avoiding harsh reagents. eurekaselect.com Biocatalysis, in particular, presents a highly sustainable alternative for the synthesis of the chiral methanol (B129727) moiety. researchgate.net The asymmetric reduction of the precursor ketone, (4-phenoxythiophen-2-yl)(phenyl)methanone, using whole-cell biocatalysts or isolated enzymes can provide access to enantiopure (S)- or (R)-(4-Phenoxythiophen-2-yl)(phenyl)methanol with high conversion and excellent enantiomeric excess. researchgate.net Furthermore, the use of microwave-assisted organic synthesis (MAOS) for the C-O cross-coupling step can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
| Protocol | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Traditional Grignard Synthesis | 1. Formation of phenoxythiophene precursor. 2. Grignard reaction with benzaldehyde (B42025) or a thiophene-2-carbaldehyde. | Well-established, high yields. | Requires anhydrous conditions, often produces racemic mixtures. |
| Palladium-Catalyzed Cross-Coupling | 1. Suzuki or Buchwald-Hartwig coupling to form phenoxythiophene. 2. Addition of phenyl Grignard to aldehyde. | Modular, allows for diverse derivatives. | Cost of palladium catalyst, potential for metal contamination. |
| Biocatalytic Asymmetric Reduction | 1. Synthesis of (4-phenoxythiophen-2-yl)(phenyl)methanone. 2. Enzymatic reduction to chiral alcohol. | High enantioselectivity (>99% ee), environmentally friendly (aqueous media), mild conditions. | Requires screening for suitable enzymes, substrate scope can be limited. |
| Microwave-Assisted Synthesis | Use of microwave irradiation for coupling or other steps. | Drastically reduced reaction times, improved energy efficiency. | Requires specialized equipment, scalability can be an issue. |
Exploration of Unconventional Reactivity Patterns
The unique combination of functional groups in this compound—a hydroxyl group, an electron-rich thiophene ring, and an ether linkage—suggests a rich and complex reactivity profile that is ripe for exploration.
Research is moving beyond the standard reactions of secondary alcohols and thiophenes to investigate more nuanced and unconventional transformations. The hydroxyl group, for instance, can act as a directing group in C-H activation reactions, enabling the selective functionalization of the adjacent phenyl or thiophene rings. The interplay between the sulfur atom of the thiophene and the oxygen of the phenoxy group may also lead to unique reactivity in electrophilic aromatic substitution reactions, potentially altering the typical regioselectivity observed in simpler thiophenes. nih.gov
Furthermore, the molecule's potential as a ligand in transition metal catalysis is an area of growing interest. The sulfur and oxygen atoms could act as a bidentate ligand, creating novel catalysts for a range of organic transformations. Kinetic studies of its reactions, such as nucleophilic aromatic substitution (SNAr) where the hydroxyl moiety is converted into a leaving group, can provide fundamental insights into reaction mechanisms. frontiersin.org
Advanced Spectroscopic Characterization for Mechanistic Elucidation
To fully understand and exploit the reactivity of this compound, advanced spectroscopic techniques are being employed to elucidate complex reaction mechanisms. While standard techniques like NMR and mass spectrometry remain essential for structural confirmation, they are being augmented by methods that provide real-time mechanistic data.
In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, allow for the continuous monitoring of reacting species, enabling the detection of transient intermediates and the determination of reaction kinetics. These techniques are invaluable for optimizing reaction conditions and uncovering unexpected reaction pathways. For example, studying the kinetics of SNAr reactions involving derivatives of this compound through Brönsted-type plots can help determine whether the mechanism is concerted or stepwise. frontiersin.org
| Technique | Information Provided | Application to this compound |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the formation of intermediates in C-H activation or catalytic cycles. |
| 2D NMR (NOESY, HMBC) | Through-space and through-bond correlations for detailed structural and conformational analysis. | Determining the preferred conformation and intramolecular interactions. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Confirming stereochemistry and analyzing intermolecular packing forces. researchgate.net |
| Stopped-Flow UV-Vis | Kinetics of fast reactions involving chromophoric species. | Studying the kinetics of rapid electrophilic substitution reactions on the thiophene ring. |
Theoretical Predictions Guiding Experimental Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental design and saving significant laboratory time and resources.
Density Functional Theory (DFT) is a powerful method used to model the electronic structure of this compound. researchgate.net These calculations can predict key properties such as the molecule's three-dimensional geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO gap provides insight into the molecule's electronic properties and potential applications in materials science, while the MEP map highlights regions of high and low electron density, predicting sites susceptible to electrophilic or nucleophilic attack.
Moreover, theoretical calculations can be used to model entire reaction pathways. By calculating the energies of transition states and intermediates, researchers can predict the activation barriers for different potential reactions, helping to identify the most plausible mechanism. nih.govmdpi.com This predictive power is crucial for designing experiments to favor a desired product or to explore novel, high-energy reaction pathways that might otherwise be overlooked.
| Computational Method | Predicted Property | Relevance to Experimental Design |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure. | Provides a foundational understanding of the molecule's shape and stability. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic transition energies, reactivity indices. | Predicts electronic properties and sites for orbital-controlled reactions. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. | Identifies likely sites for nucleophilic and electrophilic attack. |
| Transition State (TS) Calculation | Activation energies and reaction pathways. | Helps to elucidate reaction mechanisms and predict product selectivity. |
Integration with Supramolecular Chemistry and Nanotechnology
The structural features of this compound make it an attractive building block for supramolecular assemblies and the functionalization of nanomaterials. thieme-connect.comresearchgate.net The presence of multiple aromatic rings facilitates π-π stacking interactions, while the hydroxyl group can participate in directional hydrogen bonding.
Supramolecular Chemistry: The combination of these non-covalent interactions can be harnessed to direct the self-assembly of the molecule into well-defined, higher-order structures such as fibers, gels, or liquid crystals. thieme-connect.com The optoelectronic properties of the thiophene moiety suggest that these supramolecular materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) or sensors. researchgate.net The chirality of the molecule could also be translated to the supramolecular level, leading to the formation of helical structures with unique chiroptical properties.
Nanotechnology: In the realm of nanotechnology, this compound can be used as a surface modifier for various nanomaterials. researchgate.net Its aromatic groups can adsorb onto the surface of graphene or carbon nanotubes via π-π interactions, while the hydroxyl group provides a handle for further chemical modification or for improving dispersibility in polar solvents. mdpi.com The functionalization of nanoparticles with this molecule could impart new electronic or sensing capabilities, opening doors for applications in advanced composites, bio-imaging, and targeted drug delivery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
